

Trilinolenin: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trilinolenin*

Cat. No.: *B053071*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolenin, a triglyceride derived from the esterification of glycerol with three units of alpha-linolenic acid (ALA), is a molecule of significant interest in various scientific disciplines. As a primary component of many plant-based oils, particularly flaxseed oil, it serves as a major dietary source of omega-3 fatty acids. Understanding its fundamental physical and chemical properties is paramount for its application in nutritional science, pharmacology, and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **trilinolenin**, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by its constituent fatty acid, alpha-linolenic acid.

Core Physical and Chemical Properties

The physical and chemical properties of **trilinolenin** are summarized in the tables below, providing a consolidated resource for researchers. These properties dictate its behavior in various systems and are crucial for its handling, formulation, and application.

Table 1: Physical Properties of Trilinolenin

Property	Value	References
Molecular Formula	C ₅₇ H ₉₂ O ₆	[1] [2]
Molecular Weight	873.34 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-24 to -23 °C	[1] [3]
Boiling Point (Predicted)	814.4 ± 65.0 °C	[1] [3]
Density	0.94 g/mL at 20 °C	[1] [3]
Refractive Index (n ₂₀ /D)	1.489	[1] [3]

Table 2: Chemical and Solubility Properties of Trilinolenin

Property	Value/Description	References
Solubility	Insoluble in water. Soluble in ethanol, ether, and other aliphatic solvents. Soluble in DMF (10 mg/ml) and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml).	[1] [3]
Stability	Susceptible to oxidation due to the high degree of unsaturation. Should be stored at -20°C to prevent degradation.	[1] [3]
Reactivity	The double bonds in the linolenic acid chains are reactive sites for hydrogenation, oxidation, and other addition reactions.	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of **trilinolenin**. This section outlines key experimental protocols.

Determination of Melting Point (Capillary Tube Method)

This method is a standard procedure for determining the melting point of a solid or a low-melting-point liquid like **trilinolenin**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer calibrated against a standard

Procedure:

- Sample Preparation: If the **trilinolenin** sample is liquid at room temperature, cool it until it solidifies. The solid sample should be dry and finely powdered.
- Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown sample, a rapid heating rate can be used initially to determine an approximate melting range.
 - For an accurate determination, start heating the block slowly when the temperature is about 10-15°C below the expected melting point.

- The heating rate should be controlled to 1-2°C per minute as the melting point is approached.
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.[4][5][6][7]

Quantitative Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a robust technique for the quantitative analysis of fatty acids in triglycerides after their conversion to fatty acid methyl esters (FAMEs).

Apparatus:

- Gas chromatograph equipped with a flame ionization detector (FID)
- Capillary column suitable for FAME analysis (e.g., SLB-IL111 or similar)
- Autosampler

Procedure:

- Sample Preparation (Transesterification):
 - Accurately weigh a known amount of the **trilinolenin** sample.
 - Perform a transesterification reaction to convert the triglycerides into their corresponding FAMEs. A common method involves using a solution of methanolic potassium hydroxide or sodium methoxide.
 - After the reaction is complete, neutralize the mixture and extract the FAMEs with a nonpolar solvent like hexane.
 - Wash the organic layer to remove any residual catalyst or glycerol.
 - Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate) and then evaporate the solvent to obtain the FAMEs.

- GC-FID Analysis:

- Injection: Inject a known volume (e.g., 1 μ L) of the FAMEs solution (dissolved in a suitable solvent like hexane) into the GC.
- Chromatographic Conditions:
 - Injector Temperature: Typically set around 250°C.
 - Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature and ramp up to a higher temperature to elute all components. An optimized program for linolenic acid isomers might involve an initial temperature of 163°C, held for a period, then ramped to a final temperature.
 - Detector Temperature: Typically set around 275-300°C.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- Quantification: The area of the linolenic acid methyl ester peak is proportional to its concentration. An internal standard (e.g., a fatty acid not present in the sample) can be used for more accurate quantification. The amount of **trilinolenin** in the original sample can be calculated based on the FAMEs quantification and the stoichiometry of the transesterification reaction.[8][9][10][11]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for confirming the structure of **trilinolenin**.

Apparatus:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes (5 mm diameter)
- Deuterated solvent (e.g., CDCl_3)

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **trilinolenin** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) directly in an NMR tube.
 - Ensure the sample is completely dissolved and the solution is homogeneous.
- ^1H NMR Spectroscopy:
 - Acquire the ^1H NMR spectrum. Key signals for **trilinolenin** include:
 - Protons of the glycerol backbone.
 - Olefinic protons of the double bonds in the linolenic acid chains.
 - Allylic and bis-allylic protons adjacent to the double bonds.
 - Methylene protons of the fatty acid chains.
 - Terminal methyl protons.
- ^{13}C NMR Spectroscopy:
 - Acquire the ^{13}C NMR spectrum. Key signals for **trilinolenin** include:
 - Carbonyl carbons of the ester groups.
 - Carbons of the glycerol backbone.
 - Olefinic carbons of the double bonds.
 - Aliphatic carbons of the fatty acid chains.
 - Terminal methyl carbons.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ^1H and ^{13}C NMR spectra are used to confirm the triglyceride structure and the presence of the linolenic acid chains.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

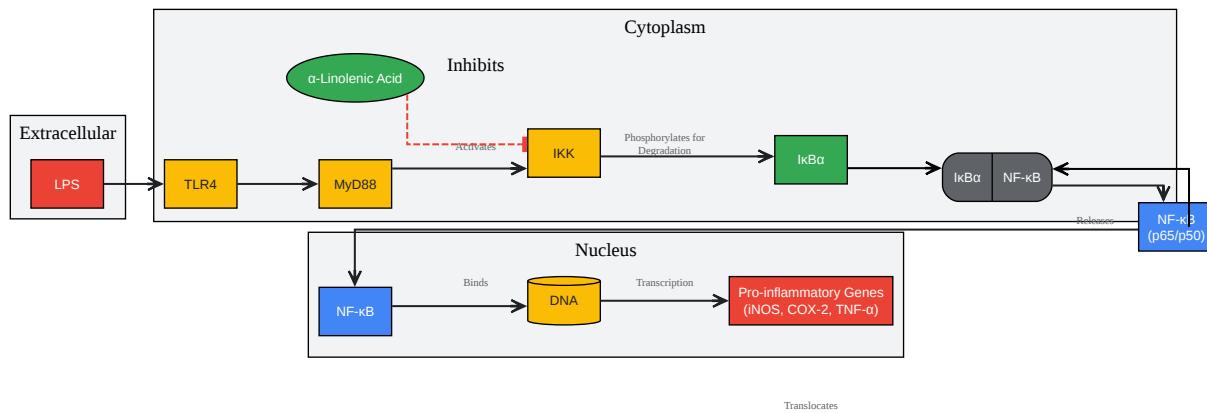
LC-MS is a highly sensitive technique for determining the molecular weight and confirming the identity of **trilinolenin**.

Apparatus:

- Liquid chromatograph (LC) system
- Mass spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the **trilinolenin** sample in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol, acetonitrile, and/or isopropanol).
 - Filter the sample solution to remove any particulate matter.
- LC Separation:
 - Inject the sample into the LC system.
 - A reversed-phase column (e.g., C18) is typically used to separate the triglyceride from other components.
 - The mobile phase usually consists of a gradient of organic solvents and water, often with additives like ammonium formate to promote ionization.
- MS Detection:
 - The eluent from the LC column is introduced into the MS ion source.
 - In positive ion mode ESI, **trilinolenin** is often detected as an adduct with sodium ($[M+Na]^+$) or ammonium ($[M+NH_4]^+$).

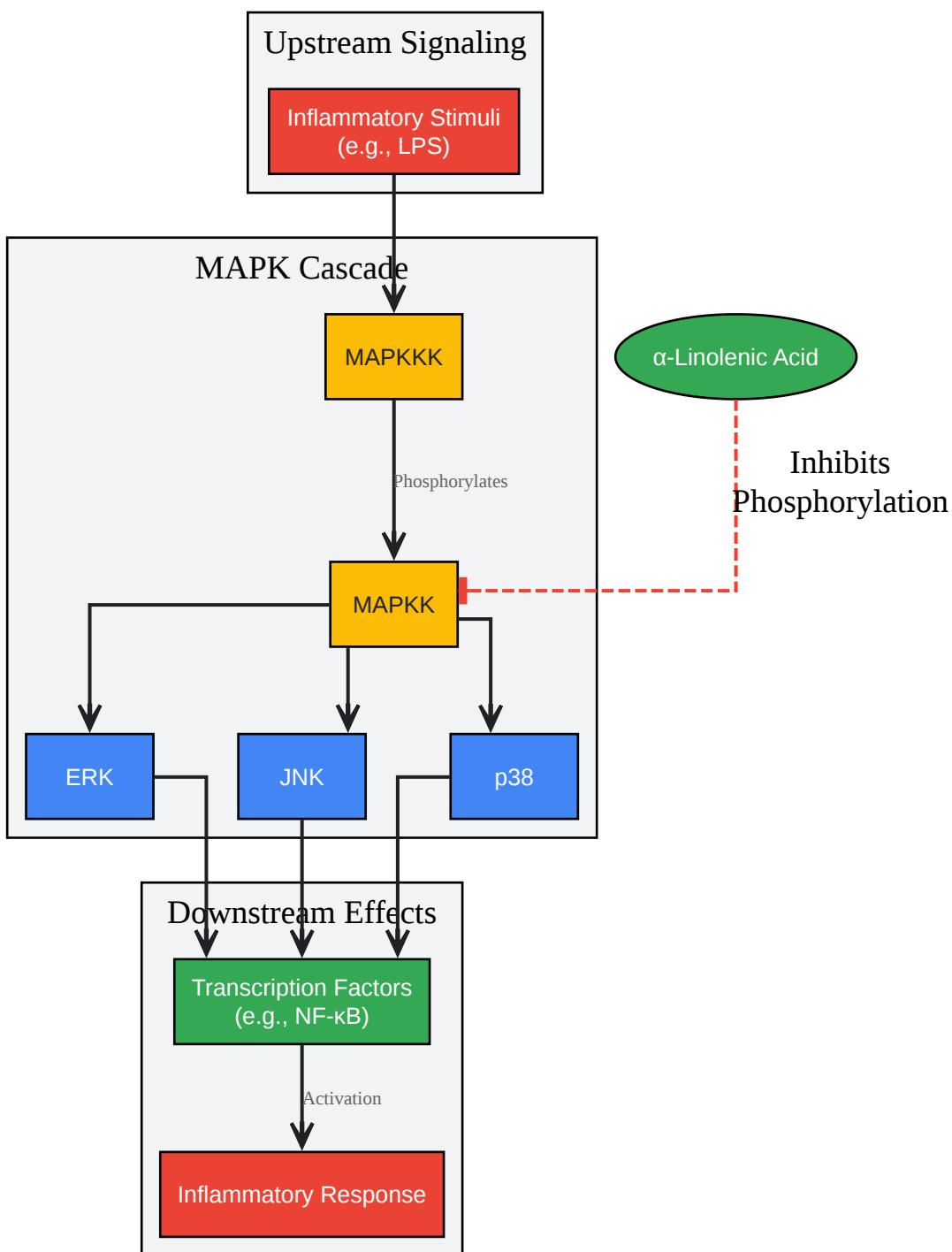

- The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of **trilinolenin**.
- Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Signaling Pathways and Biological Relevance

Trilinolenin is primarily metabolized in the body into its constituent fatty acid, alpha-linolenic acid (ALA). ALA is a potent bioactive molecule that can modulate various cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Alpha-linolenic acid has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[21\]](#)[\[22\]](#)


[Click to download full resolution via product page](#)

Caption: ALA inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.

Inflammatory stimuli can lead to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors like NF-κB. Alpha-linolenic acid has been demonstrated to suppress the phosphorylation of ERK, JNK, and to a lesser extent, p38 MAPKs in response to inflammatory signals. This inhibition contributes to its overall anti-inflammatory effects.[\[2\]](#)[\[21\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: ALA modulates the MAPK signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of **trilinolenin**, along with detailed experimental protocols for their determination. The data presented in a structured format, coupled with the methodological descriptions, offers a valuable resource for researchers and professionals in drug development and related scientific fields. Furthermore, the elucidation of the role of its metabolic product, alpha-linolenic acid, in key inflammatory signaling pathways underscores the biological significance of **trilinolenin** and provides a foundation for further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α -Linolenic Acid Inhibits Receptor Activator of NF- κ B Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF- κ B-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF- κ B Signaling Pathway [agris.fao.org]
- 4. eclass.hua.gr [eclass.hua.gr]
- 5. scribd.com [scribd.com]
- 6. library.aocs.org [library.aocs.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive method for the quantification of trans-linolenic acid isomers in trilinolenin of edible oils using an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. A high-resolution ^{13}C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ^1H -Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from *Camellia japonica* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 18. mdpi.com [mdpi.com]
- 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry [escholarship.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [Trilinolenin: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053071#physical-and-chemical-properties-of-trilinolenin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com